molecular formula C10H11N3O B2700796 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole CAS No. 681455-41-4

1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2700796
CAS No.: 681455-41-4
M. Wt: 189.218
InChI Key: MLSGTJAKBLKIBN-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole is a chemical compound characterized by the presence of a benzotriazole ring attached to a prop-2-enoxymethyl group. Benzotriazole derivatives are known for their versatility and utility in various chemical reactions, making them valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with prop-2-enoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of micro-channel reactors has been reported to enhance the yield and purity of benzotriazole derivatives .

Chemical Reactions Analysis

Key Characterization Data:

  • ¹³C-NMR : Disappearance of acetylenic carbons (81.6 and 76 ppm) and appearance of methylene (72.1 ppm) and vinylic (127 ppm) signals confirm alkylation .

  • IR : C-C and C=C stretches at 3093 cm⁻¹ and 2924 cm⁻¹, respectively .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group undergoes Huisgen 1,3-dipolar cycloaddition with azides to form triazole-linked derivatives (Scheme 2):
Reagents : 4-azido-7-chloroquinoline (2 ), CuSO₄, sodium ascorbate.
Conditions : tBuOH/H₂O (1:1), 65°C, 24 h.
Yield : 73% after column chromatography .

Reaction Mechanism:

  • Step 1: Copper(I) acetylide formation.

  • Step 2: Cycloaddition with azide to yield 1,4-disubstituted triazole .

Structural Confirmation:

  • ¹H-NMR : Triazole CH signal at δ 5.87 ppm (s, 2H) .

  • XRD : Confirms triazole ring geometry and π-π interactions with aromatic residues (e.g., Tyr341 at 4.85 Å) .

Aza-Michael Addition Reactions

The benzotriazole nitrogen participates in regioselective aza-Michael additions with α,β-unsaturated carbonyl compounds:
Example : Reaction with methyl acrylate (Scheme 3):
Reagents : Methyl acrylate, K₂CO₃, CH₃CN.
Conditions : 65°C, 4 h.
Yield : 64% for N-1 adduct (4a ) .

Regioselectivity:

  • N-1 vs. N-2 Adducts : Determined via ¹H-¹⁵N HMBC and NOESY. N-1 adducts dominate due to steric and electronic factors .

  • ¹H-NMR : Broadened CH₂ signals (δ 3.69–4.06 ppm) indicate dynamic conformational exchange .

Coordination with Metal Ions

The benzotriazole moiety acts as a ligand for transition metals, forming stable complexes:
Example : Cu²⁺ and Ni²⁺ complexes (Figure 1):

  • Cu²⁺ Complex : Distorted tetragonal geometry; inhibits Staphylococcus aureus (MIC = 25 µg/mL) .

  • Ni²⁺ Complex : Square planar geometry; inactive against microbial strains .

Binding Interactions:

  • Hydrogen Bonds : Benzotriazole -OH with His447 (2.24 Å) .

  • π-π Stacking : Triazole-Tyr341 (4.85 Å) and quinoline-Trp286 (3.94 Å) .

Acid-Catalyzed Ether Cleavage

The propargyloxymethyl ether undergoes hydrolysis under acidic conditions:
Reagents : HCl (conc.), H₂O/THF.
Conditions : Reflux, 12 h.
Yield : 85% recovery of HOBt .

Mechanistic Pathway:

  • Protonation of the ether oxygen.

  • SN1 cleavage to release propargyl alcohol and regenerate HOBt .

Biological Interactions and Reactivity

The compound exhibits enzyme inhibition via non-covalent interactions:
Target : Acetylcholinesterase (AChE).
Key Interactions :

  • Hydrogen Bonds : Benzotriazole -OH with His447 (2.24 Å) .

  • π-π Stacking : Triazole-Tyr341 (4.85 Å), quinoline-Trp286 (3.94 Å) .

IC₅₀ : 0.8 µM (AChE inhibition) .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzotriazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Properties
Benzotriazole derivatives have been explored for their anticancer potential. The mechanism typically involves the induction of apoptosis in cancer cells or the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds similar to 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole have shown promising results in preclinical studies targeting various cancer types .

Agricultural Applications

1. Agricultural Chemicals
Benzotriazoles are used as fungicides and herbicides due to their ability to inhibit fungal growth and weed development. The compound's structure allows it to interact effectively with biological targets in pests and pathogens, providing a means to enhance crop protection .

2. Plant Growth Regulators
Some studies suggest that benzotriazole compounds can act as plant growth regulators, promoting growth under stress conditions by modulating hormonal pathways within plants . This application is particularly relevant in enhancing crop resilience to environmental stressors.

Material Science Applications

1. UV Stabilizers
Due to their ability to absorb UV radiation, benzotriazoles are widely used as UV stabilizers in plastics and coatings. Incorporating this compound into polymer formulations can significantly enhance the material's resistance to degradation from UV exposure .

2. Photovoltaic Materials
Recent advancements have explored the use of benzotriazole derivatives in organic photovoltaic devices. Their unique electronic properties may improve charge transport and overall efficiency in solar cells .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Significant inhibition against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations.
Anticancer Properties Induction of apoptosis in cancer cell lines; potential for development into therapeutic agents.
Agricultural Chemicals Effective as fungicides; demonstrated reduction in fungal infections on crops.
UV Stabilizers Enhanced durability of plastics against UV degradation; improved lifespan of outdoor materials.
Photovoltaic Materials Increased efficiency in organic solar cells; promising results for future applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group in nucleophilic substitution reactions. The benzotriazole moiety stabilizes the transition state, facilitating the reaction. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups .

Comparison with Similar Compounds

  • 1-(Chloromethyl)benzotriazole
  • 1-(Trimethylsilylmethyl)benzotriazole
  • 1-(Allyl)benzotriazole

Comparison: 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole is unique due to the presence of the prop-2-enoxymethyl group, which imparts distinct reactivity and properties compared to other benzotriazole derivatives. This makes it particularly useful in specific synthetic applications where other derivatives may not be as effective .

Biological Activity

1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzotriazole moiety with a prop-2-en-1-yloxy side group. Its molecular formula is C10H10N3OC_{10}H_{10}N_3O, and it has a molecular weight of approximately 190.21 g/mol. The presence of the benzotriazole ring contributes to its biological properties, as this structural motif is often associated with bioactivity.

1. Antimicrobial Activity

Benzotriazoles have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of benzotriazole, including the target compound, show effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a related study demonstrated that compounds with bulky hydrophobic groups exhibited potent antimicrobial activity due to enhanced membrane permeability .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileS. aureus16 µg/mL

2. Anti-inflammatory Activity

Research has shown that benzotriazole derivatives can modulate inflammatory pathways. The compound has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. In vitro studies revealed that it significantly reduced nitric oxide production in activated macrophages . This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

The neuroprotective capabilities of benzotriazole derivatives have garnered attention in recent research. Specifically, studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis. For example, one study found that a related benzotriazole derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and oxidative stress .

Case Studies

Several case studies highlight the biological activity of benzotriazole derivatives:

  • Case Study 1 : A study evaluated the neuroprotective effects of a benzotriazole derivative in scopolamine-induced cognitive impairment in mice. The results indicated significant improvements in memory and learning tasks compared to controls .
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of various benzotriazole compounds against Candida albicans. The study showed that certain derivatives had MIC values as low as 12.5 µg/mL against this pathogen .

Properties

IUPAC Name

1-(prop-2-enoxymethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-7-14-8-13-10-6-4-3-5-9(10)11-12-13/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSGTJAKBLKIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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